molecular formula C21H25ClN2O2 B11311262 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol

1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B11311262
M. Wt: 372.9 g/mol
InChI Key: ABCSLJFVDUAARI-UHFFFAOYSA-N
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Description

1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of a chlorinated dimethylphenoxy group and a propyl-substituted benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Benzodiazole Moiety: The phenoxy intermediate is then reacted with 2-propyl-1H-1,3-benzodiazole under suitable conditions to introduce the benzodiazole moiety.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable propanol derivative to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
  • 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
  • 1-(4-Chloro-3,5-dimethylphenoxy)-3-(2-isopropyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Uniqueness: The uniqueness of 1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the benzodiazole moiety may confer distinct properties compared to similar compounds with different alkyl substitutions.

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

1-(4-chloro-3,5-dimethylphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C21H25ClN2O2/c1-4-7-20-23-18-8-5-6-9-19(18)24(20)12-16(25)13-26-17-10-14(2)21(22)15(3)11-17/h5-6,8-11,16,25H,4,7,12-13H2,1-3H3

InChI Key

ABCSLJFVDUAARI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(COC3=CC(=C(C(=C3)C)Cl)C)O

Origin of Product

United States

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